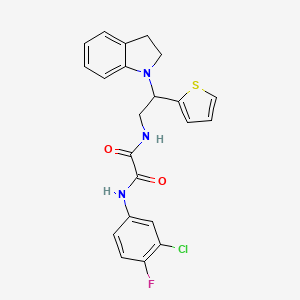![molecular formula C21H22ClN5O3 B3014036 5-(4-acetylpiperazin-1-yl)-3-(4-chlorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021062-04-3](/img/structure/B3014036.png)
5-(4-acetylpiperazin-1-yl)-3-(4-chlorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 5-(4-acetylpiperazin-1-yl)-3-(4-chlorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, is a complex molecule that likely belongs to the class of pyrido[2,3-d]pyrimidines, which are condensed pyrimidine systems. These compounds are of interest due to their potential biological activities and their use in various chemical syntheses.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the specific compound , they do offer insight into the synthesis of related pyrimidine compounds. For instance, the first paper discusses the regioselective amination of condensed pyrimidines, which could be a relevant step in the synthesis of similar compounds . The second paper details the synthesis of pyrazolo[3,4-d]pyrimidines, another class of pyrimidine derivatives, which suggests possible synthetic pathways that might be adapted for the target compound .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines is characterized by a pyrimidine ring fused to a pyridine ring. The specific substituents on the compound, such as the acetyl group on the piperazine ring and the chlorobenzyl group, would influence the molecule's electronic and steric properties. NMR spectroscopy, as mentioned in the second paper, is a valuable tool for confirming the structure of such compounds .
Chemical Reactions Analysis
The reactivity of pyrido[2,3-d]pyrimidines would be influenced by the substituents present on the rings. The first paper indicates that the presence of certain functional groups allows for selective amination, which could be a key reaction in further functionalizing the compound . The second paper does not directly relate to the target compound's reactivity but does highlight the versatility of pyrimidine derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
科学的研究の応用
Synthesis and Chemical Properties
- The compound's synthesis and chemical properties have been a subject of research in the field of medicinal chemistry. For instance, it has been synthesized as a potent antimicrobial agent, with its melting enthalpy and point temperature measured, and solubility determined in various organic solvents (Blokhina et al., 2021). Additionally, its ability to disperse and interact via polar and hydrogen interactions has been described using Hansen solubility parameters (Blokhina et al., 2021).
Antimicrobial Activities
- Compounds similar to 5-(4-acetylpiperazin-1-yl)-3-(4-chlorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have demonstrated moderate antimicrobial activity against various strains such as S. aureus, E. coli, and B. subtilis (Vlasov et al., 2022). These findings highlight the potential of such compounds in the development of new antimicrobial agents.
Synthetic Applications
- The compound and its derivatives are involved in various synthetic applications. For instance, the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives has been reported, utilizing spectral techniques and density functional theory computation to analyze their electronic structures (Ashraf et al., 2019).
Potential Antitumor Activities
- Research into the synthesis and antitumor activities of related compounds has been conducted. This includes the study of 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines, which have shown significant activity against certain types of cancer in rats (Grivsky et al., 1980).
特性
IUPAC Name |
5-(4-acetylpiperazin-1-yl)-3-[(4-chlorophenyl)methyl]-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O3/c1-14(28)25-9-11-26(12-10-25)17-7-8-23-19-18(17)20(29)27(21(30)24(19)2)13-15-3-5-16(22)6-4-15/h3-8H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLBGCGPPSIFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C3C(=NC=C2)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3013955.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)
![N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B3013957.png)
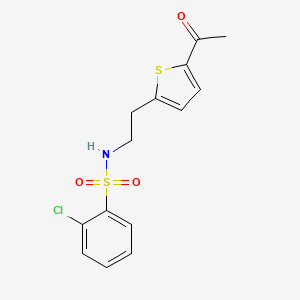
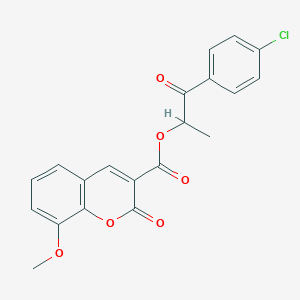
![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B3013961.png)

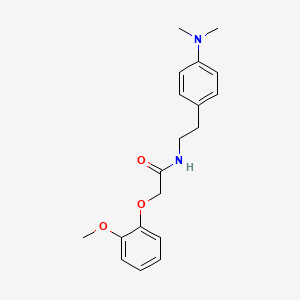
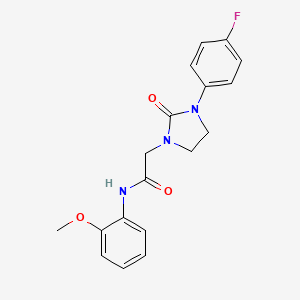
![4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3013968.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B3013969.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B3013970.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B3013972.png)
